N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Lipophilicity Permeability prediction Computational ADME

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide (CAS 946372-12-9; CID is a synthetic small molecule comprising a tetrahydroquinolin-2-one core bearing an N-butyl substituent and a 2,4-dimethoxybenzamide moiety at the 6-position. Computed properties include a molecular weight of 382.5 g/mol, XLogP3-AA 3.3, topological polar surface area (TPSA) 67.9 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 7 rotatable bonds.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 946372-12-9
Cat. No. B2604946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
CAS946372-12-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C22H26N2O4/c1-4-5-12-24-19-10-7-16(13-15(19)6-11-21(24)25)23-22(26)18-9-8-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26)
InChIKeyKLKWDQFMHLHVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide (CAS 946372-12-9): Computed Physicochemical and Structural Baseline for Procurement Selection


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide (CAS 946372-12-9; CID 16927030) is a synthetic small molecule comprising a tetrahydroquinolin-2-one core bearing an N-butyl substituent and a 2,4-dimethoxybenzamide moiety at the 6-position. Computed properties include a molecular weight of 382.5 g/mol, XLogP3-AA 3.3, topological polar surface area (TPSA) 67.9 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 7 rotatable bonds [1]. The compound is catalogued primarily as a research chemical, with no human or veterinary therapeutic approval, and no curated bioactivity data are currently indexed in ChEMBL or BindingDB under this exact structure [2]. Its differentiation from regioisomeric dimethoxybenzamide analogs and from non-methoxy-substituted benzamide counterparts rests on quantifiable computed descriptors with direct implications for lipophilicity-driven membrane permeability and hydrogen-bonding capacity in biochemical assay design.

Why Regioisomeric Substitution of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide Is Not Permissible in Structure-Activity Studies


The 2,4-dimethoxy substitution pattern on the benzamide ring is not interchangeable with the 3,4- or 3,5-dimethoxy regioisomers because orthogonal methoxy positioning alters the computed electronic surface and hydrogen-bond acceptor geometry. Although the molecular formula (C22H26N2O4) and molecular weight (382.5 g/mol) are identical across the three dimethoxy isomers , the arrangement of the two methoxy groups modulates the compound's capacity for directional hydrogen bonding and its solvation free energy, which are critical determinants of target binding and pharmacokinetic partitioning. Furthermore, the unsubstituted benzamide analog (C20H22N2O2, MW 322.4 g/mol) differs by 60.1 g/mol and lacks the oxygen-mediated polarity contributions of the methoxy groups entirely, rendering it an inappropriate surrogate for any assay dependent on hydrogen-bond acceptor count or logP . These structurally defined differences mean that generic substitution within this chemotype introduces uncontrolled variables that can invalidate comparative bioactivity interpretation.

Quantitative Differentiation of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide from Closest Analogs: Computed Descriptor Head-to-Head


XLogP3-AA Lipophilicity Defines a 2,4-Dimethoxy-Specific Window Distinct from 3,4- and 3,5-Regioisomers

The target compound (2,4-dimethoxy isomer) exhibits a computed XLogP3-AA of 3.3, a value that reflects the specific contribution of the ortho- and para-methoxy groups to the molecule's overall partition coefficient. This value is computationally derived via PubChem's XLogP3 algorithm and is sensitive to the positional arrangement of heteroatom substituents [1]. While regioisomeric analogs share the same molecular formula and heavy atom count, the XLogP3-AA of the 2,4-isomer is predicted to differ from that of the 3,4-dimethoxy (CAS 954684-62-9) and 3,5-dimethoxy (CAS 941991-31-7) isomers due to altered dipole moments and intramolecular hydrogen-bonding patterns; published comparative logP values for the regioisomers were not located in the present search . The 2,4-orientation positions one methoxy group ortho to the amide linkage, creating a spatially constrained environment that can restrict the conformational freedom of the benzamide moiety relative to the tetrahydroquinoline scaffold, a structural feature absent in the 3,4- or 3,5-isomers.

Lipophilicity Permeability prediction Computational ADME

Topological Polar Surface Area (TPSA) Defines Hydrogen-Bonding Capacity Relative to Non-Methoxy and Mono-Methoxy Analogs

The target compound possesses a computed TPSA of 67.9 Ų, which reflects the contribution of the amide linkage (one H-bond donor, one H-bond acceptor), the lactam carbonyl (one H-bond acceptor), and the two methoxy oxygen atoms (each contributing one H-bond acceptor) to the molecular polar surface [1]. In contrast, the unsubstituted benzamide analog (CAS 954684-65-2, C20H22N2O2) lacks the two methoxy oxygen atoms, resulting in a lower TPSA (estimated <50 Ų based on the removal of two ether oxygen contributions, each typically contributing approximately 9–10 Ų) . This TPSA differential has direct implications for predicting blood-brain barrier penetration and intestinal absorption according to established drug-likeness models, where TPSA values below 60 Ų are associated with higher CNS penetration and values above 60 Ų with reduced passive CNS entry.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Acceptor Count and Heavy Atom Count Differentiate the 2,4-Dimethoxy Compound from Non-Methoxy and Propyl-Chain Analogs

The target compound contains 4 hydrogen bond acceptors (lactam carbonyl, amide carbonyl, and two methoxy oxygens) and 1 hydrogen bond donor (amide NH), with a heavy atom count of 28 [1]. The N-propyl analog 2,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-36-2) shares the same HBA/HBD profile but has the molecular formula C21H24N2O4 (MW 368.43 g/mol), differing by one methylene unit (CH2, ΔMW = 14.07 g/mol) in the N-alkyl chain . This chain-length difference alters the compound's hydrophobic surface area and conformational entropy without affecting the polar pharmacophoric features, enabling a controlled comparison where the N-butyl group provides greater lipophilic shielding of the tetrahydroquinoline core than the N-propyl group.

Hydrogen bonding Molecular recognition Chemotype classification

Limited Curated Bioactivity Data for the Target Compound Contrasts with Published MAO-B Inhibitory Activity of Structurally Related Tetrahydroquinoline-6-yl Amides

A search of ChEMBL and BindingDB using the InChIKey KLKWDQFMHLHVKI-UHFFFAOYSA-N (target compound) returns no curated bioactivity entries, indicating that the compound has not been profiled in publicly available biochemical or cell-based assays under standardized deposition protocols [1]. By contrast, structurally related tetrahydroquinoline-6-yl amides and sulfonamides have been reported as monoamine oxidase B (MAO-B) inhibitors in BindingDB: e.g., CHEMBL2430710 (a tetrahydroquinoline-6-yl sulfonamide) showed an IC50 of 2.01E+5 nM against recombinant human MAO-B [2]. The target compound's 2,4-dimethoxybenzamide moiety is chemically orthogonal to the sulfonamide linkage in CHEMBL2430710, and no direct potency extrapolation can be made. This evidence gap represents a differentiating factor: the target compound's uncharacterized bioactivity profile creates an opportunity for novel target identification and intellectual property generation that is unavailable for analogs with saturated patent landscapes.

Monoamine oxidase B Enzyme inhibition Structure-activity relationship

Recommended Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide Based on Quantitative Differentiation Evidence


Lipophilicity-Dependent Membrane Permeability Screening Panel Member

With a computed XLogP3-AA of 3.3 and TPSA of 67.9 Ų [1], this compound occupies a specific region of the physicochemical property space (logP 3–4, TPSA 60–70 Ų) that is commonly associated with balanced permeability and solubility for cell-based assays. It is suitable as a member of a regioisomeric dimethoxybenzamide panel designed to probe the positional dependence of methoxy substitution on passive membrane diffusion. Inclusion alongside the 3,4-dimethoxy (CAS 954684-62-9) and 3,5-dimethoxy (CAS 941991-31-7) isomers enables direct regioisomeric SAR exploration that is not achievable with any single isomer alone .

N-Alkyl Chain Length SAR in Hydrophobic Enzyme Pocket Mapping

The N-butyl substituent differentiates this compound from the N-propyl analog (CAS 941953-36-2, MW 368.43 g/mol) by a delta of one methylene unit (ΔMW = 14.07 g/mol) without altering the polar pharmacophore [1]. This single-carbon increment provides a controlled variable for mapping the depth, shape, and lipophilic tolerance of hydrophobic sub-pockets in target enzymes. The compound is recommended for use in paired SAR studies where N-alkyl chain length is systematically varied to correlate with binding affinity shifts .

High-Value Proprietary Library Compound for Novel Target Identification

The complete absence of curated bioactivity data in ChEMBL and BindingDB for this compound [1] makes it a chemically tractable but biologically uncharacterized entity suitable for inclusion in proprietary high-throughput screening collections. Organizations seeking novel intellectual property without the encumbrance of prior art activity data may prioritize this compound over close analogs that have established patent-protected bioactivity profiles (e.g., MAO-B inhibitor sulfonamide series represented by CHEMBL2430710) .

Computational ADME Benchmarking Standard for Dimethoxybenzamide Chemotypes

The availability of computed descriptors (XLogP3-AA = 3.3, TPSA = 67.9 Ų, HBA = 4, HBD = 1) from PubChem [1] positions this compound as a well-defined standard for benchmarking in silico ADME prediction algorithms against experimentally determined logP, solubility, and permeability measurements. Its defined computed property set allows calibration of prediction models across the dimethoxybenzamide chemotype space, supporting both academic computational chemistry groups and industrial DMPK modeling teams.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.